(RS)-APICA

Description

Structure

3D Structure

Properties

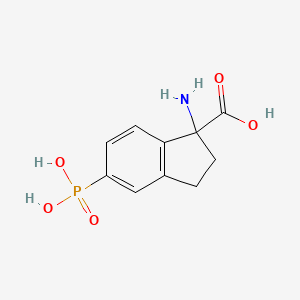

IUPAC Name |

1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQZXIHSJUDIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028297 |

Source

|

| Record name | 1-Amino-5-phosphono-1-indanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170847-18-4 |

Source

|

| Record name | 1-Amino-2,3-dihydro-5-phosphono-1H-indene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170847-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-5-phosphono-1-indanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacological Profile of (RS)-APICA: An In-depth Technical Guide

(RS)-1-Amino-5-phosphonoindan-1-carboxylic acid , commonly known as (RS)-APICA , is a rigidified analog of (RS)-α-methyl-4-phosphonophenylglycine (MPPG) that acts as a selective antagonist for group II metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and mechanism of action in the context of neuroscience research. The information is intended for researchers, scientists, and drug development professionals working in the field.

Introduction to this compound and Group II Metabotropic Glutamate Receptors

Group II mGluRs, comprising mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission. Primarily located presynaptically, their activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase through a Gi/o protein-dependent pathway. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects, including the inhibition of neurotransmitter release.

This compound, as a selective antagonist of these receptors, blocks the inhibitory effects of glutamate, thereby leading to an increase in synaptic glutamate levels. This property makes it a valuable pharmacological tool for investigating the physiological and pathological roles of group II mGluRs in the central nervous system.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound. Due to the limited publicly available data specifically for this compound, the tables also include data for a well-characterized and potent group II mGluR antagonist, LY341495, for comparative purposes.

Table 1: Binding Affinity of this compound and Comparative Antagonists for Group II mGluRs

| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | Test System |

| This compound | mGluR2/3 | Data Not Available | Data Not Available | Data Not Available |

| LY341495 | mGluR2 | [³H]LY341495 | 1.67 ± 0.20 | Membranes from cells expressing human mGluR2 |

| LY341495 | mGluR3 | [³H]LY341495 | 0.75 ± 0.43 | Membranes from cells expressing human mGluR3 |

Table 2: Functional Activity of this compound and Comparative Antagonists at Group II mGluRs

| Compound | Assay Type | Receptor Subtype | IC₅₀ | Effect | Test System |

| This compound | Functional Antagonism | Group II mGluRs | 30 µM | Antagonist | Not specified[1] |

| LY341495 | cAMP Accumulation | mGluR2 | 21 nM | Antagonist | Cells expressing mGluR2[2] |

| LY341495 | cAMP Accumulation | mGluR3 | 14 nM | Antagonist | Cells expressing mGluR3[2] |

This compound has been noted to possess an unusual inverse agonist-like action, though quantitative data detailing this effect are limited.[1]

Mechanism of Action and Signaling Pathways

As a competitive antagonist at group II mGluRs, this compound binds to the glutamate binding site on the receptor but does not induce the conformational change necessary for G-protein activation. This prevents glutamate from binding and activating the receptor, thereby blocking the downstream signaling cascade.

The canonical signaling pathway for group II mGluRs involves:

-

Activation of the Gi/o protein.

-

Inhibition of adenylyl cyclase.

-

Reduction of intracellular cAMP levels.

-

Decreased activity of protein kinase A (PKA).

-

Modulation of downstream effectors, leading to a reduction in neurotransmitter release.

By antagonizing this pathway, this compound effectively disinhibits adenylyl cyclase, leading to a relative increase in cAMP levels and a subsequent increase in neurotransmitter release, primarily glutamate.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of pharmacological agents. Below are generalized protocols for key experiments used to evaluate group II mGluR antagonists like this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the target mGluR (e.g., mGluR2 or mGluR3).

-

Radioligand (e.g., [³H]LY341495).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [³H]LY341495, and varying concentrations of this compound.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competing ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Add scintillation cocktail to the dried filters and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing the target mGluR (e.g., CHO or HEK293 cells).

-

Forskolin (to stimulate adenylyl cyclase).

-

A group II mGluR agonist (e.g., DCG-IV).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of the group II mGluR agonist in the presence of forskolin.

-

Incubate to allow for changes in cAMP levels.

-

Lyse the cells and measure intracellular cAMP concentration using a suitable assay kit.

-

Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value for the antagonism of the agonist effect.

Neuroscience Applications and Future Directions

This compound's ability to selectively block group II mGluRs makes it a valuable tool for dissecting the role of these receptors in various neurological processes and disorders. It has been utilized in studies investigating:

-

Pain perception: By modulating glutamatergic signaling in pain pathways.

-

Neuroprotection: Investigating the role of glutamate excitotoxicity in neuronal injury.

-

Synaptic plasticity: Understanding the involvement of group II mGluRs in learning and memory.

-

Psychiatric disorders: Exploring the therapeutic potential of modulating glutamate transmission in conditions like anxiety and schizophrenia.

The observation of a potential inverse agonist-like activity of this compound warrants further investigation. Quantitative characterization of this property could reveal novel mechanisms of action and open new avenues for therapeutic intervention. Future research should focus on obtaining more precise binding and functional data for this compound at both mGluR2 and mGluR3 subtypes to better understand its pharmacological profile. In vivo studies, such as microdialysis coupled with electrophysiology, will be crucial to elucidate the functional consequences of this compound administration on neuronal activity and neurotransmitter levels in specific brain regions.

References

The Genesis of a Selective Tool: Unraveling the Discovery and Development of (RS)-APICA

(RS)-APICA , a selective antagonist for group II metabotropic glutamate receptors (mGluRs), has emerged as a valuable pharmacological tool for dissecting the roles of these receptors in various physiological and pathological processes. This in-depth technical guide explores the discovery, historical development, and pharmacological characterization of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule.

Discovery and Initial Synthesis: A Tale of Cyclic Analogues

The journey of this compound begins in the late 1990s with the quest for more potent and selective ligands for the then newly characterized metabotropic glutamate receptors. Researchers Da-Ming Ma and colleagues, in their seminal 1997 paper published in Bioorganic & Medicinal Chemistry Letters, reported the synthesis and biological evaluation of a series of cyclic analogues of (S)-4-carboxyphenylglycine (CPG) and (S)-α-methyl-4-carboxyphenylglycine (MCPG), known group I/II mGluR antagonists.[1] Among the novel compounds synthesized was (RS)-2-amino-5-phosphono-indan-1,5-dicarboxylic acid, which would come to be known as this compound.

The rationale behind creating these rigidified, cyclic structures was to constrain the conformational flexibility of the parent molecules, thereby potentially increasing both potency and selectivity for specific mGluR subtypes. This approach proved successful, leading to the identification of this compound as a selective antagonist for group II mGluRs.

Synthesis Protocol

The original synthesis of this compound, as described by Ma et al. (1997), involves a multi-step chemical process. While the full detailed protocol is outlined in the original publication, the key steps are summarized below. The synthesis commences with commercially available starting materials and proceeds through several intermediate compounds, culminating in the formation of the indane ring structure with the requisite amino acid and phosphonic acid functionalities.

(Note: For a detailed, step-by-step synthesis protocol, readers are directed to the original publication: Ma, D., Tian, H., & Moore, K. (1997). Synthesis and biological activity of cyclic analogues of (S)-4-carboxyphenylglycine (CPG) and (S)-α-methyl-4-carboxyphenylglycine (MCPG) as metabotropic glutamate receptor antagonists. Bioorganic & medicinal chemistry letters, 7(9), 1195-1200).

Pharmacological Profile: A Selective Antagonist of Group II mGluRs

Subsequent pharmacological characterization revealed the key properties of this compound that have made it a valuable research tool. It acts as a selective antagonist at group II metabotropic glutamate receptors, which comprise the subtypes mGluR2 and mGluR3.

Quantitative Pharmacological Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) value.

| Parameter | Value | Receptor Target | Assay Type | Reference |

| IC50 | 30 µM | Group II mGluRs (mGluR2/3) | Not specified in secondary sources | --INVALID-LINK--, --INVALID-LINK-- |

This compound exhibits high selectivity for group II mGluRs, showing no significant activity at group I and group III mGluRs at concentrations up to 1 mM.[1] This selectivity is crucial for its utility in isolating the physiological roles of mGluR2 and mGluR3.

Experimental Protocols for Pharmacological Characterization

The determination of the IC50 value and selectivity of this compound would have involved standard pharmacological assays. While the specific protocols used in the original 1997 study are not detailed in the available abstracts, they would likely have included the following methodologies:

2.2.1. Radioligand Binding Assay: This technique is used to determine the affinity of a compound for a receptor. A radiolabeled ligand that is known to bind to the target receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the test compound (this compound). The ability of this compound to displace the radiolabeled ligand is measured, and from this, its inhibitory constant (Ki), a measure of its binding affinity, can be calculated.

2.2.2. Functional Assays (e.g., Electrophysiology or Second Messenger Assays): These assays measure the functional consequence of receptor activation or inhibition. For group II mGluRs, which are negatively coupled to adenylyl cyclase, a common functional assay involves measuring changes in cyclic AMP (cAMP) levels in response to a group II mGluR agonist. The ability of this compound to block the agonist-induced decrease in cAMP would be quantified to determine its functional antagonist potency (IC50). Electrophysiological recordings from neurons can also be used to assess the ability of this compound to block the effects of group II mGluR agonists on ion channel activity or synaptic transmission.

Mechanism of Action and Signaling Pathway

As an antagonist of group II mGluRs, this compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, glutamate. Group II mGluRs are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of group II mGluRs and the point of intervention by this compound.

Caption: Signaling pathway of group II mGluRs and antagonism by this compound.

Upon binding of glutamate, mGluR2/3 activates the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of various downstream effector proteins, including ion channels and transcription factors. This compound competitively binds to the glutamate binding site on mGluR2/3, preventing glutamate from activating the receptor and thereby blocking this entire signaling cascade.

In Vivo Applications and Effects

The selectivity of this compound for group II mGluRs has made it a useful tool for investigating the in vivo functions of these receptors, particularly in the context of pain and nociception.

Role in Pain Modulation

Studies have shown that this compound can modulate pain responses in various animal models. For instance, it has been reported to enhance capsaicin-induced action potentials in nociceptive fibers.[2] In models of inflammatory pain, this compound was found to prolong mechanical allodynia, a state of heightened sensitivity to mechanical stimuli.[2] These findings suggest that endogenous activation of group II mGluRs plays a role in dampening pain signals, and that blocking these receptors with this compound can exacerbate pain-like behaviors.

4.1.1. Experimental Workflow for In Vivo Pain Studies:

References

(RS)-APICA: A Technical Guide to Receptor Binding Affinity, Selectivity, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), also known as SDB-001, is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] First identified in 2012, it has become a compound of significant interest within the scientific community for its cannabimimetic effects. This technical guide provides a detailed overview of the receptor binding affinity and selectivity profile of this compound, outlines a representative experimental protocol for determining these parameters, and illustrates the compound's primary signaling pathway. While data on its cannabinoid receptor activity is available, a comprehensive off-target selectivity profile across a broad range of other receptors is not extensively documented in publicly available literature.

Quantitative Receptor Binding and Functional Activity

The following tables summarize the known quantitative data for this compound's interaction with cannabinoid receptors. This data is crucial for understanding its potency and potential therapeutic or toxicological effects.

Table 1: this compound Cannabinoid Receptor Binding Affinity

| Parameter | Receptor | Value (nM) |

| IC₅₀ | CB₁ | 175[1] |

| Kᵢ | CB₂ | 1.22 |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a ligand that displaces 50% of a radiolabeled ligand from a receptor. A lower IC₅₀ value generally corresponds to a higher binding affinity. Kᵢ (Inhibition constant) is a more absolute measure of binding affinity, calculated from the IC₅₀ value.

Table 2: this compound Cannabinoid Receptor Functional Activity

| Parameter | Receptor | Value (nM) |

| EC₅₀ | CB₁ | 34[1] |

| EC₅₀ | CB₂ | 29[1] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of a drug's potency.

Selectivity Profile:

Experimental Protocol: Radioligand Competition Binding Assay

The following is a detailed methodology for a standard radioligand competition binding assay, a common technique used to determine the binding affinity (Ki) of a test compound like this compound for cannabinoid receptors.

Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP-55,940.

Materials:

-

Test Compound: this compound

-

Receptor Source: Cell membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol)

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, [³H]CP-55,940 (at a final concentration close to its Kd, typically ~0.5-1.0 nM), and the cell membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, [³H]CP-55,940, and the cell membrane preparation.

-

Competition Binding: Add the serially diluted this compound, [³H]CP-55,940, and the cell membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Below is a workflow diagram for this experimental protocol.

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of this compound

As a cannabinoid receptor agonist, this compound initiates its cellular effects by binding to and activating CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gαi/o.

Upon activation by this compound, the Gαi/o subunit dissociates from the Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream effector proteins, leading to the ultimate physiological effects of the compound.

The following diagram illustrates this primary signaling cascade.

Caption: Cannabinoid receptor signaling pathway.

Conclusion

This compound is a potent synthetic cannabinoid that functions as a full agonist at both CB1 and CB2 receptors, with a preference in binding affinity for the CB2 receptor. Its primary mechanism of action involves the inhibition of the adenylyl cyclase pathway through the activation of Gαi/o-coupled cannabinoid receptors. While its activity at cannabinoid receptors is well-characterized, the lack of a comprehensive public off-target selectivity profile represents a significant gap in the understanding of its full pharmacological effects. Further research is necessary to elucidate its interactions with other receptor systems to better predict its therapeutic potential and toxicological risks.

References

In Vitro Characterization of (RS)-APICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (RS)-APICA (N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide), a potent synthetic cannabinoid agonist. This document details its binding affinity, functional activity at cannabinoid receptors CB1 and CB2, and the associated signaling pathways. The information herein is intended to serve as a core resource for the scientific community engaged in cannabinoid research and drug development.

Quantitative Pharmacological Data

This compound, also known as SDB-001, demonstrates high affinity and potency at both human cannabinoid CB1 and CB2 receptors. The following tables summarize the key in vitro pharmacological parameters reported for this compound. It is important to note that variations in reported values can be attributed to different experimental conditions and assay formats across studies.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Kᵢ) | CB₁ | ~1.22 nM | [1] |

| Binding Affinity (Kᵢ) | CB₂ | Not widely reported | [1] |

Table 2: Functional Activity of this compound

| Parameter | Receptor | Value | Reference |

| Functional Potency (EC₅₀) | CB₁ | 6.89 ± 0.11 nM | [1] |

| CB₂ | 7.54 ± 0.11 nM | [1] | |

| Functional Potency (EC₅₀) | CB₁ | 34 nM | [2] |

| CB₂ | 29 nM | [2] | |

| Efficacy (Eₘₐₓ) | CB₁ & CB₂ | Full Agonist* | [1] |

*Note: this compound is characterized as a full agonist, implying that it produces a maximal response similar to that of a reference full agonist in functional assays.[1] However, specific Eₘₐₓ values as a percentage of a standard agonist have not been widely reported in the reviewed literature.

Cannabinoid Receptor Signaling Pathways

As a cannabinoid receptor agonist, this compound modulates key intracellular signaling cascades. The primary mechanism involves the activation of Gαi/o-coupled G protein-coupled receptors (GPCRs), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound signaling pathway via CB1/CB2 receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP55,940.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kₑ), and either assay buffer (for total binding), the non-specific binding control, or the serially diluted this compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

-

Cell Line: HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Test Compound: this compound.

-

Reference Agonist: A known full cannabinoid agonist (e.g., CP55,940).

-

Stimulant: Forskolin.

-

Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, LANCE, or AlphaScreen).

-

Equipment: 384-well white plates, plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the cells into 384-well plates and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Agonist Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 15-30 minutes at room temperature.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit.

-

Data Analysis: Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

[³⁵S]GTPγS Binding Assay

This functional assay determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to CB1 or CB2 receptors.[3][4] This assay measures a proximal event in the GPCR signaling cascade.[5]

Materials:

-

Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Equipment: 96-well plates, cell harvester with glass fiber filters, and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the serially diluted this compound or buffer (for basal binding) or unlabeled GTPγS (for non-specific binding).

-

Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the stimulated binding against the log concentration of this compound and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (CRA-13), and AM-1248, as designer drugs in | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-APICA and APICA: An In-depth Technical Guide to Solubility and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and signaling pathways of two distinct compounds often referred to by similar acronyms: (RS)-APICA, a selective group II metabotropic glutamate receptor antagonist, and APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), a synthetic cannabinoid. Due to the potential for confusion between these two molecules, this document will address both, providing clear, comparative data and detailed experimental context. The information herein is intended to support research and drug development efforts by offering a centralized resource on the physicochemical properties and biological activities of these compounds.

Compound Identification and Disambiguation

It is critical to distinguish between the two compounds to ensure accurate experimental design and interpretation of results.

-

This compound : A rigidified analog of MPPG, this compound is a selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). It is a tool compound used in neuroscience research to investigate the role of these receptors in various physiological and pathological processes.

-

APICA (SDB-001) : Full chemical name N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide. This compound is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors, particularly CB1 and CB2. It is structurally related to other synthetic cannabinoids and is of interest in forensic and toxicological research.

Solubility Data

The following tables summarize the available solubility data for both this compound and APICA in various solvents. It is important to note that quantitative solubility data, particularly in DMSO, is not consistently available in the public domain. The data presented is compiled from chemical supplier technical data sheets and available literature.

Table 1: Solubility of this compound

| Solvent | Molarity | Concentration | Method | Notes |

| 0.1 M NaOH | ~5 mg/mL | With sonication, warming, and pH adjustment to 11.[1] | ||

| 1.1 eq. NaOH | 100 mM | |||

| DMSO | Data Not Available | Data Not Available | ||

| Ethanol | Data Not Available | Data Not Available | ||

| Methanol | Data Not Available | Data Not Available |

Table 2: Solubility of APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide)

| Solvent | Molarity | Concentration | Method | Notes |

| DMSO | Soluble | The term "Soluble" from some suppliers may indicate a solubility of ≥10 mg/ml. | ||

| Acetonitrile | Soluble | |||

| Ethanol | Data Not Available | Data Not Available | ||

| Methanol | Data Not Available | Data Not Available | ||

| Water | Insoluble | Expected to be poorly soluble in aqueous solutions. |

Note on Solubility Qualifiers: Some suppliers use qualitative terms to describe solubility. For instance, "Soluble" may be defined as having a solubility of ≥10 mg/ml, while "Sparingly Soluble" can range from 1-10 mg/ml. Researchers should consult the specific vendor's definitions and, where possible, determine solubility experimentally for their specific batch of compound.

Experimental Protocols

Precise and reproducible solubility data is fundamental for in vitro and in vivo studies. The following is a generalized protocol for determining the equilibrium solubility of a small molecule like APICA, based on the widely used shake-flask method followed by HPLC analysis.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

1. Objective: To determine the equilibrium solubility of a compound in a specific solvent (e.g., DMSO, ethanol, phosphate-buffered saline).

2. Materials:

- Test compound (e.g., APICA)

- Solvent of interest (e.g., HPLC-grade DMSO)

- Vials with screw caps

- Orbital shaker or vortex mixer

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Calibrated analytical balance

- Volumetric flasks and pipettes

3. Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

4. Detailed Steps:

-

Calibration Curve Preparation:

-

Accurately weigh a small amount of the compound and dissolve it in the solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of at least five standard solutions covering the expected solubility range.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration and perform a linear regression to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound to a vial containing a precise volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the equation from the linear regression of the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of the compound in the solvent.

-

Signaling Pathways

The biological effects of this compound and APICA are mediated through distinct signaling pathways.

This compound: Antagonism of Group II Metabotropic Glutamate Receptors

This compound acts as a selective antagonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. By blocking the binding of the endogenous agonist, glutamate, this compound prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Caption: this compound Signaling Pathway.

APICA: Agonism of Cannabinoid Receptor 1 (CB1)

APICA is a potent agonist of the cannabinoid receptor 1 (CB1), which is also a GPCR. The CB1 receptor is primarily coupled to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist like APICA leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, ultimately resulting in a reduction of neurotransmitter release.

Caption: APICA CB1 Receptor Signaling Pathway.

Conclusion

This guide highlights the critical importance of correctly identifying this compound and APICA in a research context. While both are valuable tool compounds, their distinct mechanisms of action and differing physicochemical properties, including solubility, necessitate careful consideration in experimental planning. The provided solubility data, though not exhaustive, offers a starting point for researchers, and the detailed experimental protocol for solubility determination provides a framework for generating reliable, in-house data. The signaling pathway diagrams offer a visual representation of their biological effects, aiding in the interpretation of experimental outcomes. Further research is warranted to establish more comprehensive, quantitative solubility profiles for these compounds in a wider range of pharmaceutically relevant solvents.

References

(RS)-APICA: A Technical Guide for Researchers

(RS)-1-Amino-5-phosphonoindan-1-carboxylic acid , commonly known as (RS)-APICA , is a potent and selective antagonist of Group II metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Data

This compound is a rigid analog of (RS)-α-methyl-4-phosphonophenylglycine (MPPG), designed to have high selectivity for Group II mGluRs (mGlu2 and mGlu3). Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 170847-18-4 | [1][2] |

| Molecular Weight | 257.18 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂NO₅P | [1] |

| IUPAC Name | (1RS)-1-amino-5-phosphono-2,3-dihydro-1H-indene-1-carboxylic acid | |

| SMILES | C1C(C2=CC(=C(C=C2)P(=O)(O)O)C1)C(N)(C(=O)O) | |

| IC₅₀ | 30 µM (for Group II mGluRs) | |

| Solubility | Soluble to 100 mM in 1.1 eq. NaOH |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at Group II metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through a Gαi/o subunit.

Upon binding of an agonist, such as glutamate, Group II mGluRs initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

As an antagonist, this compound binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous glutamate, thereby preventing the activation of this signaling pathway. This leads to a disinhibition of adenylyl cyclase, maintaining or increasing cAMP levels and PKA activity.

The following diagram illustrates the signaling pathway of Group II mGluRs and the inhibitory effect of this compound.

Caption: Group II mGluR signaling and antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol is adapted from the study by Xi et al. (2002), which investigated the role of Group II mGluRs in modulating extracellular glutamate in the nucleus accumbens.

Objective: To measure the effect of this compound on extracellular glutamate levels in a specific brain region of a freely moving animal.

Materials:

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4-mm tip)

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics

Procedure:

-

Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of at least 5-7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a flow rate of 1-2 µl/min. Allow the system to equilibrate for at least 2 hours to obtain a stable baseline.

-

Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).

-

This compound Administration: Administer this compound through the microdialysis probe (reverse dialysis) at the desired concentration.

-

Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for the desired duration of the experiment.

-

Sample Analysis: Analyze the dialysate samples for glutamate concentration using an HPLC system with a fluorescence detector after derivatization with o-phthaldialdehyde.

Experimental Workflow:

Caption: Workflow for in vivo microdialysis with this compound.

Synthesis of this compound

The synthesis of this compound was first described by Ma et al. (1997). The following is a generalized representation of the synthetic scheme. For detailed reaction conditions, please refer to the original publication.

Synthetic Scheme:

The synthesis involves several steps, typically starting from a substituted indanone. The key steps include the formation of a hydantoin, followed by phosphonylation and subsequent hydrolysis to yield the final amino acid product.

Caption: Generalized synthetic scheme for this compound.

This technical guide provides foundational information for the use of this compound in a research context. For specific applications and further details, consulting the primary literature is highly recommended.

References

(RS)-APICA: A Technical Guide to its Therapeutic Potential as a Group II Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-APICA ((RS)-1-Amino-5-phosphonoindan-1-carboxylic acid) is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3). As a rigidified analog of (RS)-α-methyl-4-phosphonophenylglycine (MPPG), it offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of group II mGluRs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols. The information presented herein is intended to support researchers in designing and executing studies to further elucidate the therapeutic utility of targeting group II mGluRs with compounds like this compound.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS) and exerts its effects through both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family is divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. Group II mGluRs, comprising mGluR2 and mGluR3, are Gi/o-coupled receptors that are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release. This modulatory role in glutamatergic neurotransmission has positioned group II mGluRs as attractive therapeutic targets for a range of neurological and psychiatric disorders.

This compound has emerged as a key pharmacological tool for studying the function of these receptors. Its selectivity for group II mGluRs over other mGluR subtypes and its antagonist properties make it an invaluable compound for dissecting the contributions of mGluR2 and mGluR3 to synaptic plasticity, neuronal excitability, and various disease states. This guide will delve into the technical details of this compound's pharmacology and its potential for therapeutic development.

Mechanism of Action

This compound functions as a selective antagonist at group II metabotropic glutamate receptors. Its primary mechanism involves competitively blocking the binding of glutamate to mGluR2 and mGluR3, thereby preventing the activation of these receptors.

Signaling Pathway

Group II mGluRs are coupled to the Gi/o family of G proteins. Upon activation by glutamate, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (Cav) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. By antagonizing these receptors, this compound blocks these downstream signaling events, leading to a disinhibition of glutamate release and modulation of neuronal excitability. The compound has also been reported to possess an unusual inverse agonist-like action.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor/Assay | Value | Reference |

| IC50 | Group II mGluRs | 30 µM | |

| Selectivity | No significant effect on group I and III mGluRs | Up to 1 mM |

Table 2: In Vivo Data for this compound

| Model | Species | Administration | Dose | Effect | Reference |

| Capsaicin-induced nociception | Rat | Intraplantar | 100 µM | Increased capsaicin-induced nociceptive behaviors and nociceptor activity |

Potential Therapeutic Applications

The role of group II mGluRs in modulating glutamate neurotransmission suggests their involvement in a variety of CNS disorders. As an antagonist of these receptors, this compound has potential therapeutic applications in conditions where a facilitation of glutamate release or a reduction of presynaptic inhibition may be beneficial.

Pain

Preclinical studies have indicated that antagonism of group II mGluRs can modulate nociceptive signaling. For instance, this compound has been shown to enhance capsaicin-induced action potentials in nociceptive fibers. This suggests that blocking group II mGluRs could be a strategy for modulating pain pathways, although the precise therapeutic application (e.g., for acute vs. chronic pain) requires further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide generalized protocols for key experiments involving this compound.

Radioligand Binding Assay for Group II mGluRs

This protocol describes a competitive binding assay to determine the affinity of this compound for mGluR2/3.

Materials:

-

Cell membranes expressing recombinant human or rat mGluR2 or mGluR3

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2

-

Radioligand: [3H]LY341495 (a potent group II mGluR antagonist)

-

This compound

-

Non-specific binding control: A high concentration of a known group II mGluR ligand (e.g., 10 µM DCG-IV)

-

96-well filter plates (e.g., GF/B)

-

Liquid scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations (typically in a serial dilution) or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a fixed concentration (typically at or below its Kd value).

-

Cell membranes (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Model: Capsaicin-Induced Nocifensive Behavior

This protocol outlines a method to assess the effect of this compound on capsaicin-induced pain-like behaviors in rats.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

This compound solution (e.g., 100 µM in saline)

-

Vehicle solution (saline)

-

Capsaicin solution (e.g., 0.1% in saline with 1% ethanol and 1% Tween 80)

-

Observation chambers with a clear floor

-

Video recording equipment (optional)

Procedure:

-

Acclimatization: Acclimate the rats to the observation chambers for at least 30 minutes on two consecutive days before the experiment.

-

Drug Administration: On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intraplantar injection into the hind paw) at a specific time before the capsaicin challenge.

-

Capsaicin Injection: At the designated time after drug administration, inject a small volume (e.g., 10 µL) of capsaicin solution into the plantar surface of the same hind paw.

-

Behavioral Observation: Immediately after the capsaicin injection, place the rat in the observation chamber and record the number of flinches and the cumulative time spent licking the injected paw for a defined period (e.g., 5-10 minutes).

-

Data Analysis: Compare the behavioral scores (number of flinches and licking time) between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Synthesis

This compound can be synthesized as a rigidified analog of MPPG. A general synthetic scheme is described in the literature, for example, by Ma et al. in Bioorganic & Medicinal Chemistry Letters (1997). The synthesis typically involves the construction of the indane ring system followed by the introduction of the amino, carboxylic acid, and phosphonic acid functionalities.

Conclusion

This compound is a valuable pharmacological tool for the investigation of group II metabotropic glutamate receptors. Its selectivity and antagonist properties allow for the precise dissection of the roles of mGluR2 and mGluR3 in health and disease. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of targeting this important receptor class. Further studies are warranted to fully characterize the quantitative pharmacology of this compound and to explore its efficacy in a broader range of preclinical models of CNS disorders.

Review of literature on (RS)-APICA studies

An In-Depth Review of the Synthetic Cannabinoid (RS)-APICA for Researchers and Drug Development Professionals

This compound (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), also known as SDB-001 and 2NE1, is a potent synthetic cannabinoid agonist that targets both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] First identified in Japan in 2012 in synthetic cannabis products, APICA has garnered significant interest within the scientific community due to its robust cannabimimetic effects.[3][4] This technical guide provides a comprehensive overview of the available literature on this compound, summarizing its pharmacological data, outlining experimental protocols for its study, and visualizing its metabolic and signaling pathways.

Quantitative Pharmacological Data

APICA demonstrates high potency at both human CB1 and CB2 receptors, acting as a full agonist.[2] The quantitative data from in vitro pharmacological assays are summarized in the tables below. Variations in reported values can be attributed to different experimental setups and assay conditions.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Receptor | Value |

| IC₅₀ | CB₁ | 175 nM[2] |

| EC₅₀ | CB₁ | 34 nM[2] |

| EC₅₀ | CB₂ | 29 nM[2] |

| Kᵢ | CB₁ | ~1.22 nM[5] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Kᵢ: Inhibitory constant.

Table 2: Comparative Potency of APICA and Other Synthetic Cannabinoids at the CB1 Receptor

| Compound | IC₅₀ at CB₁ |

| This compound | 175 nM[2] |

| JWH-018 | 169 nM[2] |

| APINACA (AKB48) | 824 nM[2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of synthetic cannabinoids like APICA. Below are generalized yet detailed methodologies for key experiments, based on standard practices in the field.

In Vitro Cannabinoid Receptor Functional Assay (Fluorometric Membrane Potential Assay)

This assay measures the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon cannabinoid receptor activation, leading to membrane hyperpolarization, which is detected by a fluorescent dye.

Materials:

-

Human embryonic kidney (HEK-293) cells stably co-expressing the human CB1 or CB2 receptor and GIRK channels.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

-

This compound and reference compounds (e.g., CP-55,940 as a full agonist).

-

96-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare the membrane potential dye solution in the assay buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 60 minutes.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Initiate the automated addition of the compounds to the cell plate.

-

Continuously record the fluorescence signal for 3-5 minutes post-addition.

-

-

Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Calculate the response over baseline and plot the concentration-response curves. Determine the EC₅₀ values using a non-linear regression model (e.g., four-parameter logistic equation).

In Vivo Behavioral Assessment in Rats

In vivo studies in rats have demonstrated that APICA produces effects similar to those of cannabis.[2] A common method to assess these effects is the "tetrad" assay, which measures four key physiological and behavioral responses.

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

-

Drug Administration: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline). Administer the drug via intraperitoneal (i.p.) injection. A vehicle-only group should be used as a control.

-

Behavioral Testing (30 minutes post-injection):

-

Locomotor Activity: Place the rat in an open-field arena and record its movement for a set period (e.g., 10 minutes) using an automated tracking system. A decrease in distance traveled indicates hypoactivity.

-

Catalepsy: Assess the time it takes for the rat to remove its forepaws from an elevated bar (e.g., a 3 cm high wooden bar). Increased latency to movement is indicative of catalepsy.

-

Analgesia (Tail-flick or Hot-plate test):

-

Tail-flick: Apply a focused beam of heat to the rat's tail and measure the latency to flick the tail away.

-

Hot-plate: Place the rat on a heated surface (e.g., 52-55°C) and record the time until it licks its hind paw or jumps. An increased latency in either test indicates analgesia.

-

-

Hypothermia: Measure the rat's core body temperature using a rectal probe. A decrease in body temperature is a characteristic effect of CB1 agonists.

-

-

Data Analysis: Compare the results from the APICA-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Synthesis, Metabolism, and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the synthesis workflow, metabolic fate, and signaling mechanisms of this compound.

Synthesis Workflow

The synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) typically follows a two-step process involving N-alkylation of the indole ring followed by amidation at the 3-position.

References

- 1. benchchem.com [benchchem.com]

- 2. APICA (synthetic cannabinoid drug) - Wikipedia [en.wikipedia.org]

- 3. Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (CRA-13), and AM-1248, as designer drugs in | Semantic Scholar [semanticscholar.org]

- 4. Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (CRA-13), and AM-1248, as designer drugs in illegal products | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Timeframe Analysis of Novel Synthetic Cannabinoids Effects: A Study on Behavioral Response and Endogenous Cannabinoids Disruption - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (RS)-APICA in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound name (RS)-APICA is associated with two distinct molecules in scientific literature. The first, (RS)-1-Amino-5-phosphonoindan-1-carboxylic acid, is a selective metabotropic glutamate receptor (mGluR) antagonist[1][2]. The second, and more recently prominent in forensic and pharmacological contexts, is N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide , a potent synthetic cannabinoid agonist[3][4]. These application notes will focus exclusively on the synthetic cannabinoid, as it is the more likely compound of interest in modern drug development and toxicology research.

Introduction to this compound (Cannabinoid Agonist)

This compound, also known as SDB-001 or 2NE1, is a synthetic cannabinoid featuring an indole core structure[3]. It was first identified in Japan in 2012 as an ingredient in synthetic cannabis smoking blends[3][4][5]. Pharmacologically, it acts as a potent full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors[3][4]. Its high affinity and efficacy at these receptors are responsible for its strong cannabis-like effects[4].

The activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This typically involves coupling to pertussis toxin-sensitive Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, modulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels), and stimulation of the mitogen-activated protein kinase (MAPK) pathway[6][7]. Understanding these mechanisms is crucial for characterizing the cellular impact of this compound.

Quantitative Pharmacological Data

The following data, derived from in vitro studies, summarize the binding affinity and functional potency of this compound at human cannabinoid receptors. This information is critical for designing experiments, particularly for determining appropriate concentration ranges.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (IC₅₀) | hCB₁ | 175 nM | [3][4] |

| Functional Potency (EC₅₀) | hCB₁ | 34 nM | [3][4] |

| Functional Potency (EC₅₀) | hCB₂ | 29 nM | [3][4] |

-

IC₅₀ (Half maximal inhibitory concentration): Concentration of the drug required to displace 50% of a specific radioligand from the receptor.

-

EC₅₀ (Half maximal effective concentration): Concentration of the drug that provokes a response halfway between the baseline and maximum effect.

Signaling and Experimental Workflow Diagrams

Cannabinoid Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by the binding of this compound to CB1/CB2 receptors.

Caption: Canonical signaling pathway of this compound at cannabinoid receptors.

General Experimental Workflow

The following flowchart outlines a typical experimental process for evaluating the effects of this compound on a selected cell line.

Caption: General experimental workflow for studying this compound in cell culture.

Detailed Experimental Protocols

These protocols provide a framework for assessing the cellular effects of this compound. It is essential to optimize parameters such as cell density, drug concentration, and incubation time for each specific cell line and experimental question.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells[8].

Materials:

-

Selected cell line (e.g., human glioblastoma SF126 or U87-MG cells[8])

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Include wells with medium only for blank measurements.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range, based on EC₅₀ values, would be 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

Selected cell line and culture reagents

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed approximately 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., based on the IC₅₀ from the viability assay) and a vehicle control for 24-48 hours.

-

Cell Harvesting: After treatment, collect the culture medium from each well (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour.

-

Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

Principle: Western blotting is used to detect changes in the expression and activation state of specific proteins. Since cannabinoid receptors can signal through the MAPK pathway, measuring the phosphorylation of ERK1/2 (p-ERK) relative to total ERK1/2 can serve as a marker for receptor activation and downstream signaling.

Materials:

-

Selected cell line and culture reagents

-

This compound stock solution

-

6-well plates or larger culture dishes

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE equipment (gels, running buffer, etc.)

-

Western blot transfer system (membranes, transfer buffer)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. For signaling studies, cells are often serum-starved for a few hours before treatment. Treat cells with this compound (e.g., 100 nM) for short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading and to quantify the relative phosphorylation level.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. International Laboratory USA [intlab.org]

- 3. benchchem.com [benchchem.com]

- 4. APICA (synthetic cannabinoid drug) - Wikipedia [en.wikipedia.org]

- 5. APINACA - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preparation of (RS)-APICA Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction